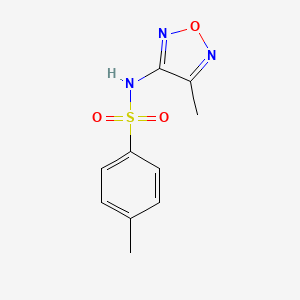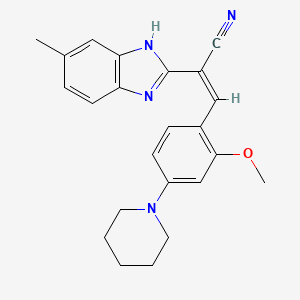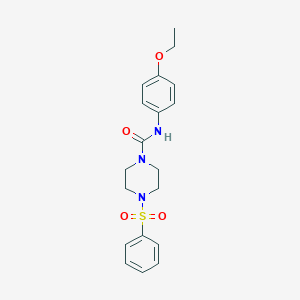![molecular formula C20H23N5O3S B5409651 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B5409651.png)
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolidine and thiadiazole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been studied for its potential applications in several scientific domains. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and other derivatives of pyrrolidine and thiadiazole. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-2-4-16(5-3-13)25-11-15(10-17(25)26)19(28)24-8-6-14(7-9-24)18(27)22-20-23-21-12-29-20/h2-5,12,14-15H,6-11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYKOAVUOUBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N,N',N'-tetramethyl-7-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5409576.png)
![(2E)-N-(4-Acetylphenyl)-2-[(2-chlorophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B5409583.png)
![(5E)-3-benzyl-5-[[3-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5409597.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5409609.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5409616.png)
![3-{[4-(2-Methylbenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5409629.png)


![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5409657.png)
![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylcyclohexanecarboxamide](/img/structure/B5409684.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5409689.png)
